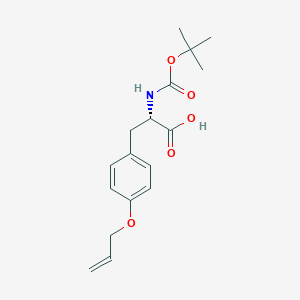

Boc-O-allyl-L-tyrosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-O-allyl-L-tyrosine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-butyloxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a key building block in peptide synthesis and drug development. This document details its chemical properties, provides detailed experimental protocols for its synthesis and use in solid-phase peptide synthesis (SPPS), and explores its applications in the development of novel therapeutics.

Core Compound Information

This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl group. This dual protection strategy allows for its versatile use in complex, multi-step organic syntheses, particularly in the construction of peptides.

The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions, while the allyl group offers semi-permanent protection of the tyrosine side chain. The allyl group is stable to the acidic conditions used for Boc removal but can be selectively cleaved under specific conditions, typically involving palladium catalysis. This orthogonality is crucial for the synthesis of complex peptides and other molecules where selective modification of the tyrosine side chain is required.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 127132-38-1 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.37 g/mol | |

| Appearance | White crystalline powder | [1] |

| Purity | ≥98.0% (HPLC) | |

| Optical Rotation | [α]D²⁰ = +17 ± 2º (c=1 in MeOH) | [1] |

| Storage Temperature | 2-8°C | |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |

| InChI | 1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from L-tyrosine. The first step involves the protection of the α-amino group with a Boc group, followed by the allylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-L-Tyr(OH)-OH)

This procedure is adapted from established methods for the Boc protection of amino acids.

-

Dissolution: Dissolve L-tyrosine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0°C and add potassium carbonate (K₂CO₃) (3 equivalents) with stirring until fully dissolved.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in dioxane dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Add water to the reaction mixture and then acidify to a pH of approximately 3-4 with a saturated solution of potassium bisulfate (KHSO₄).

-

Extraction: Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-L-Tyr(OH)-OH as an oil or solid, which can be used in the next step without further purification. A patent for a similar process suggests a yield of over 90% can be achieved.[2]

Part 2: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous benzyl-protected derivative, Boc-Tyr(Bzl)-OH.

-

Dissolution: Suspend Boc-L-Tyr(OH)-OH (1 equivalent) in a 1:1 mixture of dioxane and N,N-dimethylformamide (DMF).

-

Addition of Reagents: To the suspension, add sodium bicarbonate (NaHCO₃) (1 equivalent) and allyl bromide (1 equivalent) with continuous stirring.

-

Reaction: Heat the reaction mixture to 90°C and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cooling and Concentration: Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

-

Work-up: Dissolve the crude product in ethyl acetate. Wash the organic solution with brine and water.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-strategy SPPS. The workflow below illustrates its incorporation into a growing peptide chain.

Experimental Workflow for Boc-SPPS

Detailed Experimental Protocol for SPPS Cycle

-

Resin Preparation: Swell the solid support (e.g., Merrifield resin) in dichloromethane (DCM).

-

Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound peptide by treating with 25-50% trifluoroacetic acid (TFA) in DCM.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to generate a free amino group.

-

Coupling: Pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in N,N-dimethylformamide (DMF). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The allyl group on the tyrosine side chain will remain intact under these conditions.

Role in Drug Development and Signaling Pathways

The incorporation of modified amino acids like this compound into peptides is a key strategy in drug development. The O-allyl group can serve several purposes:

-

Improved Pharmacokinetics: It can enhance the metabolic stability of the peptide by preventing enzymatic degradation at the tyrosine hydroxyl group.

-

Conformational Constraint: The allyl group can influence the peptide's conformation, potentially leading to higher receptor affinity and selectivity.

-

Bio-orthogonal Handle: The allyl group can be used as a handle for further chemical modifications, such as the attachment of fluorescent probes, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve solubility and circulation half-life.

Tyrosine residues play a critical role in numerous signaling pathways through their phosphorylation by tyrosine kinases. The study of these pathways is fundamental to understanding and treating diseases such as cancer and inflammatory disorders. Peptides and peptidomimetics containing modified tyrosine residues can be designed as inhibitors or probes for these kinases.

Logical Relationship in Drug Discovery

References

An In-depth Technical Guide to Boc-O-allyl-L-tyrosine: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of N-α-tert-butyloxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a valuable synthetic amino acid derivative. It is widely utilized in solid-phase peptide synthesis (SPPS) and as a building block in the development of novel therapeutic agents and functionalized materials.[1][2] The presence of the Boc protecting group on the α-amino group and the allyl protecting group on the phenolic hydroxyl group allows for selective and sequential deprotection, making it a versatile tool in complex organic synthesis.

Core Physical and Chemical Properties

This compound is typically supplied as a white to off-white crystalline powder.[1][2] While a specific melting point is not widely reported, it is expected to be a stable solid at room temperature. Its solubility in organic solvents is enhanced by the protecting groups, making it compatible with a variety of reaction conditions used in peptide synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, Boc-L-tyrosine, for comparative purposes.

| Property | This compound | Boc-L-tyrosine |

| Molecular Formula | C₁₇H₂₃NO₅[1][2] | C₁₄H₁₉NO₅[3] |

| Molecular Weight | 321.37 g/mol [2] | 281.31 g/mol [4] |

| Appearance | White to off-white crystalline powder[1][2] | White to off-white crystalline powder[3] |

| Melting Point | Not available | ~141 °C (decomposition)[4] |

| Optical Rotation | [α]D²⁰ = +17 ± 2º (c=1 in MeOH)[1] | Not available |

| Solubility | Soluble in methanol, DMSO, and other common organic solvents.[1][3] | Soluble in methanol and DMSO; less soluble in water.[3] |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the tyrosine aromatic protons (two doublets between 6.8 and 7.2 ppm), the α-proton (a multiplet around 4.3-4.6 ppm), the β-protons (two doublets of doublets around 2.8-3.2 ppm), and the allyl group protons (a multiplet for the internal proton around 5.9-6.1 ppm, two doublets for the terminal protons around 5.2-5.4 ppm, and a doublet for the methylene protons attached to the oxygen around 4.5-4.6 ppm).

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the carboxylic acid and the Boc group (around 175 and 155 ppm, respectively), the aromatic carbons (between 115 and 158 ppm), the α-carbon (around 55-58 ppm), the β-carbon (around 37 ppm), the carbons of the Boc group (around 80 and 28 ppm), and the carbons of the allyl group (a methine carbon around 133 ppm and a methylene carbon around 117 ppm for the double bond, and a methylene carbon attached to the oxygen around 69 ppm).

-

FT-IR: The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the carbamate (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), the C=O stretching of the carboxylic acid and the carbamate (around 1680-1750 cm⁻¹), C=C stretching of the aromatic ring and the allyl group (around 1500-1650 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular weight (321.37 g/mol ).

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and use of this compound.

Synthesis of this compound

This protocol involves two main steps: the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the allylation of the phenolic hydroxyl group.

Step 1: Synthesis of N-α-Boc-L-tyrosine

-

Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Dioxane, Water, Ethyl acetate, Hydrochloric acid (HCl) or other suitable acid.

-

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of NaOH or KOH to create a basic environment (pH > 12).[5]

-

To this solution, add a solution of (Boc)₂O in dioxane dropwise while maintaining the basic pH with the addition of NaOH or KOH solution.[5]

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete (monitored by TLC), wash the mixture with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and other impurities.

-

Carefully acidify the aqueous layer to pH 3-4 with a dilute acid (e.g., 1M HCl).

-

Extract the product, N-α-Boc-L-tyrosine, with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[6]

-

Step 2: Synthesis of this compound

-

Materials: N-α-Boc-L-tyrosine, Allyl bromide, Sodium bicarbonate (NaHCO₃) or a stronger base like sodium methoxide, Dimethylformamide (DMF) or a mixture of dioxane and DMF.

-

Procedure:

-

Dissolve N-α-Boc-L-tyrosine in DMF.

-

Add NaHCO₃ to the solution.

-

Add allyl bromide dropwise to the stirring suspension.

-

Heat the reaction mixture (e.g., to 40-90°C) and stir for several hours to overnight, monitoring the progress by HPLC or TLC.[7]

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The product can be further purified by crystallization or column chromatography.[7]

-

Boc Deprotection Protocol

This procedure removes the Boc protecting group from the α-amino group, which is a common step in peptide synthesis.

-

Materials: Boc-protected amino acid or peptide, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Diethyl ether or hexane.

-

Procedure:

-

Dissolve the Boc-protected compound in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C using an ice bath.

-

Add TFA dropwise to the stirred solution over a period of about 1 hour.

-

Continue stirring at 0°C for another hour, and then allow the reaction to warm to room temperature and stir for an additional 2 hours.[8]

-

Remove the solvent and excess TFA by evaporation under reduced pressure.

-

Add cold diethyl ether or hexane to the residue to precipitate the deprotected product as a salt.

-

Filter the precipitate and dry it in a desiccator.[8]

-

Allyl Ether Cleavage Protocol

This protocol describes a method for the removal of the allyl protecting group from the tyrosine side chain.

-

Materials: Allyl-protected compound, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), a scavenger (e.g., Phenylsilane or Morpholine), and a suitable solvent (e.g., THF or DCM).

-

Procedure:

-

Dissolve the allyl-protected compound in the chosen solvent under an inert atmosphere.

-

Add the scavenger to the solution.

-

Add the palladium catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within a few hours.

-

Upon completion, the reaction mixture can be filtered to remove the catalyst, and the product can be isolated after solvent evaporation and appropriate workup.

-

Signaling Pathways and Experimental Workflows

As this compound is a synthetic building block, it is not directly involved in natural signaling pathways. However, it is a crucial component in the synthesis of peptides that may target various signaling pathways. The general workflow for its use in peptide synthesis is illustrated below.

Caption: A flowchart illustrating the major steps in solid-phase peptide synthesis incorporating this compound.

This diagram outlines the cyclical nature of SPPS, highlighting the key steps of coupling, deprotection, and neutralization. The incorporation of this compound is shown as a specific coupling step. Following the completion of the peptide chain, the final steps involve cleavage from the solid support, removal of the allyl side-chain protecting group, and subsequent purification and analysis of the final peptide product.

This technical guide provides a foundational understanding of the properties and applications of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 4. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

A Technical Guide to Boc-O-allyl-L-tyrosine: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine), a key protected amino acid derivative utilized in synthetic chemistry. The document details its physicochemical properties, provides a conceptual framework for its application in solid-phase peptide synthesis (SPPS), and illustrates a typical experimental workflow.

Core Physicochemical Data

This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl ether. These protecting groups are instrumental in directing chemical reactions during peptide synthesis. The Boc group is labile under acidic conditions, while the allyl group can be removed by transition metal catalysis, offering orthogonal protection strategies.

The key quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₃NO₅ | [1][2] |

| Molecular Weight | 321.37 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity (HPLC) | ≥98.0% - 99% | [1][2] |

| Optical Rotation | [a]D²⁵ = +33.0 ± 2º (c=1 in EtOH) | [1] |

| [a]D²⁰ = +17 ± 2º (c=1 in MeOH) | [2] | |

| Storage Temperature | 0-8 °C | [1][2] |

Application in Peptide Synthesis: A Conceptual Protocol

This compound is a valuable building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following represents a generalized protocol for the incorporation of a this compound residue into a peptide sequence attached to a solid support (resin).

Objective: To couple this compound to a resin-bound peptide chain with a free N-terminal amino group.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), HBTU)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

-

Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 25-50% v/v)

-

Washing solvents: DCM, DMF, Isopropanol

Methodology:

-

Resin Preparation: The peptide-resin is swelled in a suitable solvent, typically DMF or DCM, for 1-2 hours in a reaction vessel.

-

N-α-Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a solution of TFA in DCM. This exposes a free amine for the subsequent coupling reaction. The resin is then washed extensively with DCM and a neutralizing base solution (e.g., DIEA in DCM) to neutralize the trifluoroacetate salt, followed by further washes with DCM and DMF.

-

Coupling Reaction:

-

This compound (typically 2-4 equivalents relative to the resin substitution) is pre-activated in DMF with a coupling agent (e.g., HBTU/DIEA or DCC/HOBt) for several minutes.

-

The activated amino acid solution is added to the washed, neutralized peptide-resin.

-

The reaction is allowed to proceed for 1-4 hours at room temperature with agitation.

-

-

Washing: Following the coupling reaction, the resin is thoroughly washed with DMF, DCM, and isopropanol to remove excess reagents and by-products.

-

Cycle Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the O-allyl group, if desired, via a separate orthogonal deprotection step) are removed. For Boc-SPPS, this is often achieved using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Visualized Workflow for Peptide Synthesis

The following diagram illustrates the logical workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for this compound incorporation in SPPS.

References

An In-depth Technical Guide to the Solubility of Boc-O-allyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine). An understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation strategies in peptide synthesis and drug development. While precise quantitative solubility data is not extensively documented in publicly available literature, this guide consolidates qualitative information and presents a detailed experimental protocol for its determination.

Introduction to this compound

This compound is an important amino acid derivative used in solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and the allyl group on the phenolic hydroxyl group enhance the compound's stability and modulate its solubility in organic solvents, making it a versatile building block for complex peptides.[1]

Qualitative Solubility Profile

General assessments indicate that the protective groups on L-tyrosine derivatives tend to increase their solubility in organic media.[1][2] While specific data for this compound is scarce, information from structurally similar compounds provides valuable insights into its likely solubility behavior.

For instance, related compounds such as Boc-Tyr(Me)-OH are reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Another analogue, Boc-L-Tyr(tBu)-OH, exhibits good solubility in dimethylformamide (DMF), acetonitrile, and dichloromethane, but is insoluble in water.[4] Based on these observations, a similar trend can be anticipated for this compound.

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Anticipated Solubility | Rationale / Reference Compounds |

| Amide | Dimethylformamide (DMF) | Soluble | High polarity and hydrogen bond accepting capability. Boc-Tyr(Me)-OH and Boc-L-Tyr(tBu)-OH show good solubility.[4][5] |

| Halogenated Hydrocarbon | Dichloromethane (DCM) | Soluble | Medium polarity, effective for many protected amino acids. Boc-Tyr(Me)-OH and Boc-L-Tyr(tBu)-OH are soluble.[3][4] |

| Halogenated Hydrocarbon | Chloroform | Soluble | Similar to DCM. Boc-Tyr(Me)-OH is soluble.[3] |

| Ester | Ethyl Acetate (EtOAc) | Soluble | Medium polarity, common solvent for peptide synthesis. Boc-Tyr(Me)-OH is soluble.[3] A patent mentions it as a solvent for Boc-L-tyrosine.[6] |

| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. Boc-Tyr(Me)-OH is soluble.[3] Boc-L-tyrosine is also soluble in DMSO.[7] |

| Ketone | Acetone | Soluble | Polar aprotic solvent. Boc-Tyr(Me)-OH is soluble.[3] |

| Alcohol | Methanol (MeOH) | Soluble | Polar protic solvent. Boc-L-tyrosine is soluble in methanol.[7] |

| Aqueous | Water | Insoluble / Poorly Soluble | The non-polar protecting groups significantly reduce aqueous solubility. Boc-L-Tyr(tBu)-OH is insoluble in water.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, the following experimental protocol, adapted from standard methods for amino acid derivatives, is recommended.[2] This method utilizes the saturation shake-flask technique followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

3.2. Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc-Tyr(Me)-OH | 53267-93-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Boc-Tyr(Me)-OH Novabiochem 53267-93-9 [sigmaaldrich.com]

- 6. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

- 7. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

Boc-O-allyl-L-tyrosine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine). Understanding the chemical stability of this critical amino acid derivative is paramount for its successful application in peptide synthesis, drug development, and other areas of chemical and pharmaceutical research. This document outlines the known stability profile based on its constituent protecting groups, recommended handling and storage protocols, and general methodologies for assessing its purity and degradation.

Chemical and Physical Properties

This compound is a derivative of the amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the phenolic hydroxyl group is protected by an allyl ether linkage. These modifications enhance its solubility in organic solvents and allow for its specific use in peptide synthesis.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 127132-38-1 | [1] |

| Molecular Formula | C₁₇H₂₃NO₅ | [1] |

| Molecular Weight | 321.4 g/mol | [1] |

| Appearance | White crystalline powder, White to off-white powder | [1][2] |

| Purity (Typical) | ≥ 99% (HPLC) | [1][2] |

| Optical Rotation | [α]²⁰D = +17 ± 2º (c=1 in MeOH) | [1] |

Stability Profile and Degradation Pathways

N-Boc Group Stability

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions.[4] However, it is designed to be labile under acidic conditions.

-

Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[5] This cleavage proceeds via the formation of a stable tert-butyl cation. Therefore, prolonged exposure to acidic environments (pH < 4) during storage or in solution should be avoided to prevent premature deprotection.

-

Thermal Stress: The Boc group exhibits good thermal stability at standard laboratory and physiological temperatures (e.g., 37°C).[6] Thermal deprotection typically requires temperatures well above 100°C.[7][8]

O-Allyl Group Stability

The allyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is known for its robustness and orthogonality to many common reaction conditions in peptide synthesis.

-

Acidic and Basic Conditions: The O-allyl group is stable to the acidic conditions used for Boc group removal and the basic conditions used for Fmoc group removal, making it a valuable orthogonal protecting group.[9]

-

Palladium-Mediated Cleavage: The primary route for O-allyl group removal involves palladium(0)-catalyzed allylic rearrangement in the presence of a scavenger.[10][11][12] Therefore, the compound should not be exposed to palladium catalysts unless deprotection is intended.

Potential Degradation Pathways

Based on the lability of the protecting groups, two primary degradation pathways can be anticipated under improper storage or handling conditions.

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, proper storage and handling are essential.

Table 2: Recommended Storage and Handling Guidelines

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store at 2°C to 8°C. | To minimize potential thermal degradation and preserve chemical integrity. | [1][2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent potential oxidation, although the compound is generally stable in air. | General Best Practice |

| Light | Store in a tightly sealed, light-resistant container. | To prevent potential photolytic degradation, although specific photostability data is unavailable. | General Best Practice |

| Moisture | Keep container tightly closed in a dry place. | To prevent hydrolysis of the ester or other moisture-related degradation. | General Best Practice |

| Incompatibilities | Avoid strong acids and palladium catalysts. | Strong acids will cleave the Boc group. Palladium catalysts will cleave the allyl group. | [5][10] |

Experimental Protocols for Stability and Purity Assessment

While a specific stability-indicating assay has not been published, a standard approach using High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of this compound and monitor its stability over time.

General Protocol for HPLC Purity Analysis

This protocol provides a general framework for the analysis. Method optimization (e.g., mobile phase composition, gradient, and column type) is recommended for achieving the best separation.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 280 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a mixture of Mobile Phase A and B) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area. Potential impurities like Boc-L-tyrosine or H-O-allyl-L-tyrosine should have different retention times.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. cem.de [cem.de]

- 11. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of Boc-O-allyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the valuable amino acid derivative, N-tert-butoxycarbonyl-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine). This compound serves as a crucial building block in peptide synthesis and drug discovery, enabling the incorporation of a selectively modifiable tyrosine residue into complex molecules.[1][2] This guide provides comprehensive experimental protocols for the two-step synthesis starting from L-tyrosine, including Boc protection and subsequent O-allylation, alongside purification and characterization details.

I. Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group. The second step is the etherification of the phenolic hydroxyl group with an allyl group.

Figure 1: Synthesis workflow for this compound.

II. Data Presentation

The following tables summarize the quantitative data for each synthetic step.

Table 1: Step 1 - Synthesis of Boc-L-tyrosine

| Reagent/Parameter | Molar Ratio/Value | Reference |

| L-Tyrosine | 1.0 eq | [3] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 - 1.1 eq | [4] |

| Base (e.g., K₂CO₃, TEA) | 2.0 - 3.0 eq | [3][4] |

| Solvent | Dioxane/Water (1:1) | [3] |

| Reaction Temperature | 0°C to Room Temperature | [3][4] |

| Reaction Time | Overnight | [3] |

| Yield | 92 - 94% | [3][4] |

Table 2: Step 2 - Synthesis of this compound (Adapted from O-benzylation)

| Reagent/Parameter | Molar Ratio/Value | Reference |

| Boc-L-tyrosine | 1.0 eq | [3][5] |

| Allyl Bromide | 1.0 - 1.4 eq | [5] |

| Base (e.g., NaHCO₃, NaOMe) | 1.0 - 2.1 eq | [3][5] |

| Solvent | Dioxane/DMF (1:1) or Methanol | [3][5] |

| Reaction Temperature | 40 - 90°C | [3][5] |

| Reaction Time | 3 - 24 hours | [5] |

| Yield (projected) | ~89 - 95% | [3][5] |

III. Experimental Protocols

A. Step 1: Synthesis of N-tert-butoxycarbonyl-L-tyrosine (Boc-L-tyrosine)

This protocol is adapted from a procedure with a reported yield of 94%.[3]

Materials:

-

L-Tyrosine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

Dioxane

-

Deionized Water

-

Ethyl acetate

-

Saturated potassium bisulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

In a round-bottom flask, dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of deionized water and dioxane.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled solution, add L-tyrosine (1.0 eq) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane.

-

Remove the ice bath and stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, add deionized water to the mixture.

-

Acidify the solution to a pH of approximately 4 by adding a saturated solution of KHSO₄.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield Boc-L-tyrosine as a yellow oil. The product can be used in the next step without further purification.[3]

Note on a potential byproduct: The formation of the di-protected species, N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH), can occur, especially with excess (Boc)₂O.[6] Careful control of stoichiometry is recommended. If present, this byproduct can be challenging to remove by crystallization alone and may require column chromatography for complete separation.[6]

B. Step 2: Synthesis of N-tert-butoxycarbonyl-O-allyl-L-tyrosine (this compound)

This protocol is adapted from a high-yield O-benzylation procedure.[3][5]

Materials:

-

Boc-L-tyrosine (from Step 1, 1.0 eq)

-

Allyl bromide (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (1.0 eq)

-

Dioxane

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath.

Procedure:

-

Charge a round-bottom flask with Boc-L-tyrosine (1.0 eq) and a 1:1 mixture of dioxane and DMF.

-

To this suspension, add sodium bicarbonate (1.0 eq) and allyl bromide (1.0 eq) with continuous stirring.

-

Heat the reaction mixture to 90°C and stir overnight.

-

Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic solution with brine and deionized water.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.

C. Purification of this compound

The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

-

Loading: Carefully load the adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, for instance, a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate.[6] The product can be identified in the collected fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound, which is typically a white crystalline powder.[1]

IV. Characterization

The structure and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: To confirm the presence of the allyl group (vinylic protons around 5-6 ppm and methylene protons adjacent to the oxygen around 4.5 ppm) and the Boc group (a singlet for the nine protons around 1.4 ppm). The aromatic protons of the tyrosine ring will also be present.

-

¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.

-

Mass Spectrometry: To confirm the molecular weight of the compound (C₁₇H₂₃NO₅, MW: 321.37 g/mol ).[1]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as the carbamate C=O stretch and the ether C-O bond.

V. Logical Relationships in Synthesis

The synthesis follows a logical progression of protecting functional groups to enable selective reaction at a specific site.

Figure 2: Logical flow of the synthesis strategy.

References

The Strategic Application of Boc and Allyl Protecting Groups in Tyrosine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, with its phenolic hydroxyl group, is a critical amino acid residue involved in a myriad of biological processes, most notably in cellular signaling through post-translational modifications like phosphorylation.[1][2] The reversible phosphorylation of tyrosine by kinases and phosphatases is a fundamental mechanism controlling cellular growth, differentiation, metabolism, and motility.[1][3] Dysregulation of these signaling pathways is a hallmark of numerous diseases, particularly cancer, making tyrosine kinases significant targets for drug development.[4][5][6]

In the chemical synthesis of peptides and the development of novel therapeutics, the strategic protection and deprotection of tyrosine's reactive side chain are paramount. This guide provides a comprehensive technical overview of two commonly employed protecting groups for the phenolic hydroxyl of tyrosine: the acid-labile tert-butoxycarbonyl (Boc) group and the palladium-labile allyl group. Understanding the distinct chemical properties, applications, and experimental considerations of these groups is essential for designing efficient and robust synthetic strategies.

Core Principles of Tyrosine Side Chain Protection

The primary objective of protecting the phenolic hydroxyl group of tyrosine during chemical synthesis is to prevent unwanted side reactions, such as O-acylation, during peptide coupling steps.[7] The ideal protecting group should be introduced in high yield, be stable to the conditions of peptide chain elongation, and be removable under conditions that do not compromise the integrity of the peptide. The choice between the Boc and allyl protecting groups is primarily dictated by the overall synthetic strategy, particularly the choice of the α-amino protecting group (e.g., Boc or Fmoc).[8]

The tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is a well-established, acid-labile protecting group.[9] In the context of tyrosine, it can be used to protect both the α-amino group and the phenolic hydroxyl group, leading to the derivative Boc-Tyr(Boc)-OH.[7][10] The Boc group on the phenolic hydroxyl is typically removed during the final cleavage of the peptide from the solid support using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

A significant challenge with the Boc group is the generation of a reactive tert-butyl cation during the acidic deprotection step.[11][12] This cation can lead to the undesirable alkylation of the electron-rich aromatic ring of tyrosine, forming 3-tert-butyl-tyrosine as a byproduct.[13] This side reaction can be minimized by the addition of nucleophilic "scavengers" to the cleavage cocktail.[13][14]

The Allyl Protecting Group

The allyl group offers an orthogonal protection strategy, as it is stable to both the acidic conditions used for Boc deprotection and the basic conditions used for Fmoc deprotection.[15][16] The allyl group is introduced as an ether on the phenolic hydroxyl of tyrosine.[17][18] Its removal is achieved under mild conditions through palladium-catalyzed deallylation.[15][16] This orthogonality provides significant flexibility in the synthesis of complex peptides and other molecules where selective deprotection of the tyrosine side chain is required.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of Boc and allyl protecting groups for tyrosine.

| Parameter | Boc Protection of Tyrosine Phenol | Reference |

| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [19] |

| Typical Yield | >90% | [19] |

| Reaction Conditions | Aqueous basic conditions (e.g., NaOH or KOH) | [19] |

| Reaction Time | 1 - 20 hours (batchwise addition) | [19] |

| Parameter | Allyl Deprotection of Tyrosine Phenol | Reference |

| Deprotection Reagent | Pd(PPh₃)₄ / Scavenger | [15] |

| Typical Yield | 82 - 97% | [15] |

| Reaction Conditions | Basic conditions (e.g., K₂CO₃) in Methanol | [15] |

| Key Advantage | Mild and orthogonal to acid/base labile groups | [15][16] |

| Parameter | Boc Deprotection of Tyrosine (TFA) | Reference |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | [9][11] |

| Common Side Reaction | C-alkylation of the tyrosine ring | [13] |

| Extent of Side Reaction | 0.5 - 1.0% | [13] |

| Mitigation Strategy | Use of scavengers (e.g., TIS, thioanisole) | [13][14] |

Experimental Protocols

Protocol 1: Boc Protection of L-Tyrosine to form Boc-L-Tyrosine

This protocol describes the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Organic solvent for crystallization (e.g., hexane)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve L-Tyrosine in an aqueous solution of a strong base (e.g., NaOH or KOH) to achieve a pH ≥ 12.[19]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution in batches. The reaction time for each batch can range from 1 to 20 hours.[19]

-

After the reaction is complete, extract the aqueous solution with an organic solvent to remove any unreacted (Boc)₂O and byproducts.

-

Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the Boc-L-Tyrosine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Crystallize the product from an appropriate organic solvent to obtain pure Boc-L-Tyrosine.[19] A yield of over 90% can be expected.[19]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating Boc-Tyr(Boc)-OH

This protocol outlines a single coupling cycle for adding Boc-Tyr(Boc)-OH to a growing peptide chain on a solid support using the Boc-SPPS strategy.[7][10]

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Tyr(Boc)-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[7]

-

Nα-Boc Deprotection:

-

Neutralization:

-

Coupling of Boc-Tyr(Boc)-OH:

-

In a separate vessel, pre-activate Boc-Tyr(Boc)-OH (3 equivalents relative to resin loading) with a coupling agent like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[10]

-

Immediately add the activated amino acid solution to the resin.[10]

-

Agitate the mixture for 1-2 hours at room temperature.[7]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Palladium-Catalyzed Deprotection of Allyl-Protected Tyrosine

This protocol describes a mild method for the cleavage of the allyl ether from a tyrosine residue.[15]

Materials:

-

Allyl-protected tyrosine derivative

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the allyl-protected tyrosine substrate in methanol.

-

Add potassium carbonate (as a base) to the solution.

-

Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the product using standard chromatographic techniques. This method typically achieves yields between 82-97%.[15]

Mandatory Visualizations

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

Caption: A simplified diagram of Receptor Tyrosine Kinase (RTK) activation and downstream signaling.

Experimental Workflow: Boc-SPPS Cycle

Caption: Workflow for a single cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Logical Relationship: Orthogonality of Protecting Groups

Caption: Orthogonality of Boc and Allyl protecting groups for tyrosine under different deprotection conditions.

Conclusion

The choice between Boc and allyl protecting groups for the tyrosine side chain is a critical decision in the synthesis of peptides and other complex molecules. The Boc group, while widely used, requires careful management of acid-labile side reactions through the use of scavengers. The allyl group provides a robust, orthogonal protecting strategy, allowing for selective deprotection under mild, palladium-catalyzed conditions. A thorough understanding of the chemical properties, quantitative performance, and detailed experimental protocols for each protecting group, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to achieve their synthetic goals with high efficiency and purity. The ability to strategically manipulate the tyrosine residue is fundamental to advancing our understanding of its role in biological systems and for the development of novel therapeutics targeting tyrosine kinase signaling pathways.

References

- 1. Protein Tyrosine signaling and its potential therapeutic implications in carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Tyrosine kinase – Role and significance in Cancer [medsci.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

- 16. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Boc-Tyr(Allyl)-OH = 98.0 HPLC 127132-38-1 [sigmaaldrich.com]

- 18. chemimpex.com [chemimpex.com]

- 19. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]

A Technical Guide to Boc-O-allyl-L-tyrosine: Synthesis, Suppliers, and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-O-allyl-L-tyrosine, a critical building block in peptide synthesis and drug discovery. This document details commercially available suppliers, their offered purity grades, a plausible experimental protocol for its synthesis and purification, and the analytical methodologies for quality control.

Commercial Availability and Purity Grades

This compound is available from various chemical suppliers, catering to the needs of research and development laboratories. The purity of this reagent is paramount for the successful synthesis of peptides and other complex molecules, with High-Performance Liquid Chromatography (HPLC) being the industry standard for its determination.

| Supplier | Product Name | CAS Number | Purity Grade | Analytical Method |

| Chem-Impex | This compound | 127132-38-1 | ≥ 99% | HPLC |

| Sigma-Aldrich | Boc-Tyr(Allyl)-OH | 127132-38-1 | ≥ 98.0% | HPLC |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Purification of this compound

The synthesis of this compound is typically a two-step process commencing with the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the O-allylation of the phenolic hydroxyl group.

Experimental Protocols

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-L-tyrosine)

This initial step involves the protection of the amino group of L-tyrosine.

-

Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (or Potassium hydroxide), Dioxane, Water, Ethyl acetate, Petroleum ether, Hydrochloric acid.

-

Procedure:

-

Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide to create an alkaline environment.

-

To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane portion-wise while maintaining the alkaline pH.

-

Allow the reaction to stir at room temperature overnight.

-

After the reaction is complete, perform an extraction with a non-polar organic solvent like petroleum ether to remove unreacted (Boc)₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 3 using a dilute solution of hydrochloric acid. This will precipitate the Boc-L-tyrosine.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-tyrosine.

-

Part 2: Synthesis of this compound

The second step is the etherification of the phenolic hydroxyl group of Boc-L-tyrosine with an allyl group.

-

Materials: Boc-L-tyrosine, Allyl bromide, a suitable base (e.g., Sodium bicarbonate, Potassium carbonate), a suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile).

-

Procedure:

-

Dissolve the synthesized Boc-L-tyrosine in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a mild base, such as sodium bicarbonate or potassium carbonate, to the solution.

-

To this mixture, add allyl bromide dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purification:

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and slowly add a less polar co-solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Column Chromatography: For more challenging purifications, flash column chromatography on silica gel can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.

Quality Control and Purity Analysis

A rigorous quality control process is essential to ensure the suitability of this compound for its intended applications. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A reversed-phase HPLC method is typically used.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 220 nm or 254 nm.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and filtered through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation of this compound and for identifying any organic impurities. Both ¹H NMR and ¹³C NMR spectra are typically acquired.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR Analysis: The proton NMR spectrum will confirm the presence of the Boc group (a singlet around 1.4 ppm), the allyl group (multiplets in the 4.5-6.1 ppm region), the aromatic protons, and the chiral alpha-proton of the tyrosine backbone.

-

¹³C NMR Analysis: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, the aromatic carbons, the carbons of the Boc and allyl groups, and the carbons of the tyrosine backbone, confirming the overall carbon framework of the molecule.

The combination of these analytical techniques provides a comprehensive assessment of the purity and structural integrity of this compound, ensuring its quality for demanding applications in research and development.

Commercial Availability and Application of Boc-O-allyl-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of N-α-(tert-Butoxycarbonyl)-O-allyl-L-tyrosine (Boc-O-allyl-L-tyrosine) and its application in chemical synthesis, with a primary focus on solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on suppliers, product specifications, and experimental protocols.

Introduction to this compound

This compound is a protected amino acid derivative crucial for the synthesis of complex peptides and other organic molecules. The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection that is readily removed under acidic conditions. The O-allyl ether on the tyrosine side-chain offers a semi-permanent protecting group that is orthogonal to the Boc group, meaning it can be selectively removed under specific conditions without affecting the Boc group or many other common protecting groups. This orthogonality is highly advantageous in peptide chemistry for applications such as on-resin side-chain modification, cyclization, and the synthesis of branched peptides.

Commercial Availability

This compound is readily available from several chemical suppliers. The following tables summarize the product specifications and purchasing information from a selection of prominent vendors.

Table 1: Product Specifications of Commercial this compound

| Supplier | Product Name/Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance |

| Chem-Impex | This compound | 127132-38-1 | C₁₇H₂₃NO₅ | 321.4 | ≥ 99% (HPLC) | White crystalline powder |

| Sigma-Aldrich | Boc-Tyr(Allyl)-OH | 127132-38-1 | C₁₇H₂₃NO₅ | 321.37 | ≥ 98.0% (HPLC) | Powder |

| ChemUniverse | This compound | 127132-38-1 | C₁₇H₂₃NO₅ | 321.37 | 95% | Not Specified |

Table 2: Purchasing Information for this compound

| Supplier | Catalog Number | Quantity | Price (USD) |

| Chem-Impex | 06322 | 1g, 5g, 25g | Contact for quote |

| Sigma-Aldrich | 78539 | 5 g | $102.75 (List Price $137.00) |

| ChemUniverse | P45573 | 1g | $68.00 |

Note: Prices are subject to change and may vary based on institutional agreements and promotions. It is recommended to consult the suppliers' websites for the most current pricing.

Synthesis of this compound

For researchers interested in synthesizing this reagent in-house, a general protocol involves the protection of L-tyrosine with a Boc group, followed by the allylation of the phenolic hydroxyl group.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

-

Dissolve L-tyrosine in a 1:1 mixture of dioxane and water.

-

Add potassium carbonate (K₂CO₃) to the solution and cool to 0°C.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Add water and acidify to pH 4 with a saturated solution of potassium bisulfate (KHSO₄).

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-Tyr-OH.

Part 2: Synthesis of N-α-Boc-O-allyl-L-tyrosine

-

Dissolve Boc-Tyr-OH in a suitable solvent such as dimethylformamide (DMF).

-

Add a base, for example, sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group.

-

Add allyl bromide to the reaction mixture.

-

Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-strategy SPPS. The O-allyl group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for neutralization (e.g., diisopropylethylamine, DIEA). It can be selectively removed on-resin using a palladium(0) catalyst.

Experimental Protocol: Boc-SPPS using this compound

This protocol outlines a general cycle for the incorporation of this compound into a peptide chain on a solid support (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide).

1. Resin Preparation:

-

Swell the resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Wash the resin with DCM (3x) and DMF (3x).

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

3. Neutralization:

-

Treat the resin with a solution of 5-10% DIEA in DCM for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (3x) and DMF (3x).

4. Coupling of this compound:

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in DMF.

-

Add DIEA (4-6 equivalents) to the solution to pre-activate the amino acid.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Caption: General Boc-SPPS Cycle.

Experimental Protocol: On-Resin O-Allyl Deprotection

This step is performed after the desired peptide sequence has been assembled and before the final cleavage from the resin.

-

Swell the peptide-resin in anhydrous and deoxygenated DCM or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Prepare a deprotection cocktail: In a separate flask, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents relative to resin loading) in the same solvent.

-

Add a scavenger, such as phenylsilane (PhSiH₃, ~20 equivalents), to the palladium solution.

-

Add the deprotection cocktail to the swollen resin.

-

Gently agitate the reaction mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.

-

Drain the reaction mixture.

-

Wash the resin extensively with the reaction solvent (e.g., DCM or THF), followed by DMF, and finally DCM to remove the catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate in DMF can also be used to scavenge residual palladium.

-

The deprotected hydroxyl group of the tyrosine side-chain is now available for further modification if desired.

Caption: On-Resin O-Allyl Deprotection Workflow.

Final Cleavage and Purification

After all synthetic steps on the resin are complete, the peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed.

Experimental Protocol: Final Cleavage (Boc/Bzl Strategy)

-

Caution: This procedure typically involves the use of strong, hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed in a specialized apparatus within a fume hood with appropriate personal protective equipment.

-

Dry the peptide-resin thoroughly under vacuum.

-

Prepare a cleavage cocktail containing the strong acid and scavengers (e.g., anisole, p-cresol, or thioanisole) to trap reactive carbocations generated during deprotection.

-

Cool the peptide-resin in the cleavage apparatus to 0°C.

-

Add the cleavage cocktail to the resin and stir at 0°C for 1-2 hours.

-

Evaporate the strong acid under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a commercially accessible and highly useful reagent for the synthesis of complex peptides. Its key feature is the orthogonality of the O-allyl protecting group with the Boc-based SPPS strategy, allowing for selective on-resin manipulations. The protocols provided in this guide offer a framework for the successful synthesis and application of this valuable building block in peptide research and drug development. Researchers should always refer to the specific technical data sheets from their supplier for the most accurate product information and adhere to all laboratory safety guidelines when performing the described chemical transformations.

Methodological & Application

Application Notes and Protocols for Boc-O-allyl-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Nα-Boc-O-allyl-L-tyrosine in solid-phase peptide synthesis (SPPS). This versatile building block offers an orthogonal protection strategy, enabling the synthesis of complex peptides, including those with post-translational modifications like phosphorylation.

Introduction

Nα-Boc-O-allyl-L-tyrosine is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by an allyl ether. The Boc group is acid-labile and is removed at each step of peptide chain elongation in Boc-SPPS. The key feature of this reagent is the allyl protecting group, which is stable to the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS. This orthogonality allows for the selective deprotection of the tyrosine side chain on the solid support, opening avenues for site-specific modifications such as phosphorylation, glycosylation, or labeling.[1]

A primary application of Boc-O-allyl-L-tyrosine is in the synthesis of phosphotyrosine-containing peptides.[2][3] These peptides are crucial tools for studying signal transduction pathways mediated by protein tyrosine kinases and phosphatases.[2][3] The O-allyl group can be selectively removed on-resin, and the liberated hydroxyl group can then be phosphorylated.

Key Applications

-

Orthogonal Protection Strategy: The allyl group is stable to both acidic (TFA) and basic (piperidine) conditions used in standard SPPS, making it fully orthogonal to both Boc and Fmoc strategies.[4]

-

Synthesis of Phosphotyrosine Peptides: It serves as a precursor for the site-specific introduction of phosphotyrosine. The on-resin deprotection of the allyl group followed by a phosphorylation step allows for the precise placement of this critical post-translational modification.[2][3]

-

Preparation of Cyclic Peptides: The deprotected tyrosine side chain can be used as an anchor point for on-resin cyclization with other side chains, such as aspartic acid or lysine, to form lactam bridges.

-

Synthesis of Modified Peptides: The free hydroxyl group, after deprotection, can be a site for various modifications, including glycosylation, sulfation, or attachment of reporter molecules.

Experimental Protocols

General Boc-SPPS Workflow

The incorporation of this compound follows the standard Boc-SPPS cycle. This workflow involves the stepwise addition of Boc-protected amino acids to a growing peptide chain on a solid support.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol for Coupling of this compound

This protocol describes a single coupling cycle for the incorporation of this compound into a peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel. Drain the solvent.

-

Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), Isopropanol (1x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 10 minutes.

-

Alternatively, use a pre-dissolved solution of HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies an incomplete coupling. If the test is positive, the coupling step should be repeated.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Protocol for On-Resin Deprotection of the O-allyl Group

This protocol describes the selective removal of the O-allyl protecting group from the tyrosine side chain on the resin-bound peptide. This procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Peptide-resin containing this compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) as a scavenger

-

Anhydrous Dichloromethane (DCM)

-

Inert atmosphere reaction vessel

Procedure:

-

Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

-

Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl-protected tyrosine) in anhydrous DCM. Add phenylsilane (10-20 equivalents).

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with DCM (5x) to remove the palladium catalyst and scavenger byproducts.

-

A wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF can be performed to scavenge residual palladium, followed by further DMF and DCM washes.

-

Quantitative Data Summary

While specific quantitative data for the coupling efficiency and deprotection yield of this compound can vary depending on the peptide sequence and reaction conditions, the following tables provide a summary of expected outcomes based on literature reports for similar systems.

Table 1: Coupling Efficiency of Boc-Protected Amino Acids

| Coupling Reagent | Typical Coupling Time | Racemization Risk | Expected Efficiency |

| DIC/HOBt | 1 - 4 hours | Low to Moderate | >99% |

| HBTU/DIEA | 15 - 60 minutes | Low | >99.5% |

| HATU/DIEA | 15 - 60 minutes | Very Low | >99.5% |

Note: Efficiency is highly sequence-dependent. Difficult couplings may require double coupling or alternative reagents.

Table 2: On-Resin O-allyl Deprotection Efficiency

| Palladium Catalyst | Scavenger | Reaction Time | Expected Yield | Purity |

| Pd(PPh₃)₄ | Phenylsilane | 1 - 2 hours | High (>95%) | High (>98%) |

| Pd(PPh₃)₄ | Borane dimethylamine complex | 40 minutes | Quantitative | High |

Note: Yields and purity are based on qualitative and semi-quantitative reports. Optimization may be required for specific sequences.

Application Example: Synthesis of a Phosphotyrosine-Containing Src Kinase Substrate

A key application of this compound is the synthesis of phosphopeptides to study kinase signaling. The following workflow illustrates the synthesis of a substrate for Src kinase, a non-receptor tyrosine kinase involved in cell growth and proliferation. A common substrate sequence is derived from p34cdc2: KVEKIGEGT YGVVYK, where the central tyrosine is the phosphorylation site.[4]

Caption: Workflow for the synthesis and application of a phosphotyrosine peptide.